



Technical Support Center: ¹⁸⁸Re-Liposome Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anticancer agent 188	
Cat. No.:	B12375026	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Rhenium-188 (188 Re) labeled liposomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro stability of ¹⁸⁸Re-liposomes?

A1: ¹⁸⁸Re-liposomes demonstrate high stability in various physiological solutions. Studies indicate that they can maintain a high radiochemical purity (RCP) of 92–98% for up to 72 hours when incubated in normal saline, serum, or plasma.[1][2] Specifically, in normal saline at room temperature, the RCP can remain above 95% for at least 72 hours.[3][4] In rat plasma at 37°C, the RCP has been observed to be approximately 88% at 24 hours and 74% at 72 hours post-incubation.[3]

Q2: What are the recommended storage conditions for ¹⁸⁸Re-liposome preparations?

A2: For general liposome preparations, it is recommended to store them at 4-8°C. Freezing should be avoided as it can disrupt the vesicle structure, leading to changes in size and leakage of the encapsulated contents. The pH of the liposome suspension should be kept as close to neutral (pH 7) as possible to prevent acid or base hydrolysis of the ester-linked hydrocarbon chains of the lipids.



Q3: What are the key quality control specifications for ¹⁸⁸Re-liposomes intended for clinical use?

A3: For clinical applications, 188 Re-liposomes should meet specific quality control criteria. These typically include a phospholipid concentration of 3–6 μ mol/mL, a particle size between 80–100 nm, a zeta potential in the range of -3 to +2 mV, and a radiochemical purity exceeding 90%.

Q4: What factors can influence the stability of liposomes in general?

A4: The stability of liposomes is influenced by several factors, including:

- Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are critical.
 Cholesterol helps to modulate membrane fluidity and reduce permeability. Saturated fatty acids tend to form more stable bilayers.
- Size and Lamellarity: The size of the vesicles and the number of lipid bilayers affect stability. Very small or very large vesicles can be less stable.
- Surface Charge: A slight negative charge on the bilayer can increase stability by preventing aggregation.
- Temperature and pH: Liposome stability is sensitive to temperature and pH fluctuations.
 Storage above the lipid transition temperature can increase leakage.
- Storage Medium: The presence of excess water can lead to hydrolytic degradation. The use
 of cryoprotectants like sucrose or trehalose may enhance stability during processes like
 freeze-drying.

Stability Data Summary

The following tables summarize the quantitative data on the stability of ¹⁸⁸Re-liposomes from various studies.

Table 1: In Vitro Stability of 188Re-Liposomes in Different Media



Medium	Incubation Time (hours)	Radiochemical Purity (RCP %)	Reference
Normal Saline	48	93.75 ± 0.75	
Normal Saline	72	92.01 ± 1.31	-
Normal Saline	72	~95.56	-
Human Plasma	24	~88.03	-
Human Plasma	72	~74.41	-
Serum/Plasma	up to 72	92 - 98	_

Table 2: Quality Control Specifications for 188Re-Liposomes

Parameter	Specification	Reference
Phospholipid Concentration	3 - 6 μmol/mL	
Particle Size	80 - 100 nm	
Zeta Potential	-3 to +2 mV	_
Radiochemical Purity	> 90%	-

Troubleshooting Guides

Issue 1: Low Radiochemical Purity (RCP) after Radiolabeling

- Possible Cause 1: Inefficient formation of the ¹⁸⁸Re-BMEDA complex.
 - Troubleshooting Step: Ensure the labeling efficiency of the ¹⁸⁸Re-BMEDA complex is greater than 95-98% before proceeding with liposome encapsulation. Verify the freshness and concentration of the stannous chloride (SnCl₂) solution used as a reducing agent.
- Possible Cause 2: Incomplete removal of free ¹⁸⁸Re-BMEDA after encapsulation.
 - Troubleshooting Step: Use a PD-10 column or a similar size-exclusion chromatography method to effectively separate the ¹⁸⁸Re-liposomes from the smaller, unencapsulated



¹⁸⁸Re-BMEDA complex.

- Possible Cause 3: Suboptimal incubation conditions.
 - Troubleshooting Step: Verify the incubation temperature and time. A common protocol involves incubating the liposomes with the ¹⁸⁸Re-BMEDA solution at 60°C for 30 minutes or 80°C for 1 hour.

Issue 2: Poor In Vitro Stability (Rapid Decrease in RCP)

- Possible Cause 1: Liposome formulation issues.
 - Troubleshooting Step: Review the lipid composition. The inclusion of PEGylated lipids (e.g., DSPE-PEG₂₀₀₀) is known to enhance stability and circulation time. Ensure the correct molar ratios of lipids, such as DSPC:cholesterol:DSPE-PEG₂₀₀₀, are used.
- Possible Cause 2: Improper storage conditions.
 - Troubleshooting Step: Store the final ¹⁸⁸Re-liposome preparation at 4-8°C and avoid freezing. Ensure the pH of the storage buffer is near neutral.
- Possible Cause 3: Hydrolytic degradation of lipids.
 - Troubleshooting Step: This is a gradual process. For experiments requiring longer-term stability, consider preparing the ¹⁸⁸Re-liposomes closer to the time of use. After about 5-7 days at 4-8°C, leakage of internal contents may begin due to hydrolysis.

Issue 3: Unexpected Particle Size or Aggregation

- Possible Cause 1: Issues during the liposome preparation (extrusion) process.
 - Troubleshooting Step: Ensure the polycarbonate membranes used for extrusion are of the correct pore size and are not clogged. The extrusion process should be repeated a sufficient number of times to achieve a uniform size distribution.
- Possible Cause 2: Instability leading to fusion or aggregation during storage.



 Troubleshooting Step: Check the zeta potential of the liposomes. A near-neutral or slightly negative charge can help prevent aggregation. Also, verify the storage temperature and check for any signs of precipitation.

Experimental Protocols

Protocol 1: Preparation of ¹⁸⁸Re-Liposomes

This protocol is based on the commonly used post-loading method with a pH gradient.

- Preparation of PEGylated Liposomes:
 - A mixture of DSPC, cholesterol, and DSPE-PEG₂₀₀₀ (e.g., at a molar ratio of 3:2:0.3) is dissolved in chloroform.
 - The solvent is removed using a rotary evaporator to form a dry lipid film.
 - The lipid film is rehydrated in 250 mM ammonium sulfate (pH 5.5) at 60°C.
 - The resulting liposome suspension is subjected to repeated freeze-thaw cycles and then extruded through polycarbonate membranes (e.g., 100 nm pore size) to obtain unilamellar vesicles of a defined size.
 - The external ammonium sulfate is removed by size-exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation, replacing it with a suitable buffer like normal saline.
- Preparation of ¹⁸⁸Re-BMEDA Complex:
 - Freshly eluted carrier-free ¹⁸⁸Re-perrhenate (Na¹⁸⁸ReO₄) is obtained from a ¹⁸⁸W/¹⁸⁸Re generator.
 - The ¹⁸⁸Re solution is added to a vial containing BMEDA, sodium gluconate, and a stannous chloride (SnCl₂) solution.
 - The mixture is incubated at 80°C for 1 hour to form the lipophilic ¹⁸⁸Re-BMEDA complex.



- The radiochemical purity of the ¹⁸⁸Re-BMEDA complex is checked using thin-layer chromatography (TLC) and should be >95%.
- Radiolabeling of Liposomes:
 - The prepared ¹⁸⁸Re-BMEDA solution is added to the liposome suspension.
 - The mixture is incubated at 60°C for 30 minutes. The lipophilic ¹⁸⁸Re-BMEDA complex crosses the lipid bilayer. Inside the acidic core of the liposome, it becomes protonated and hydrophilic, trapping it within the vesicle.
 - The final ¹⁸⁸Re-liposome product is purified from unencapsulated ¹⁸⁸Re-BMEDA using a PD-10 column eluted with normal saline.

Protocol 2: Quality Control - Determination of Radiochemical Purity (RCP)

- Method: Instant Thin-Layer Chromatography (ITLC).
- Stationary Phase: ITLC-SG strips.
- · Mobile Phase: Acetone or Saline.
- Procedure:
 - Spot a small volume of the ¹⁸⁸Re-liposome sample onto the origin of an ITLC strip.
 - Develop the chromatogram using the chosen mobile phase.
 - In saline, free 188 Re-perrhenate will move with the solvent front (Rf = 1.0), while the 188 Reliposome remains at the origin (Rf = 0).
 - In acetone, the ¹⁸⁸Re-BMEDA complex moves with the solvent front, while the ¹⁸⁸Reliposome remains at the origin.
 - After development, the strip is cut into sections and the radioactivity of each section is measured using a gamma counter.
- Calculation:



• RCP (%) = (Activity at origin / Total activity on the strip) x 100.

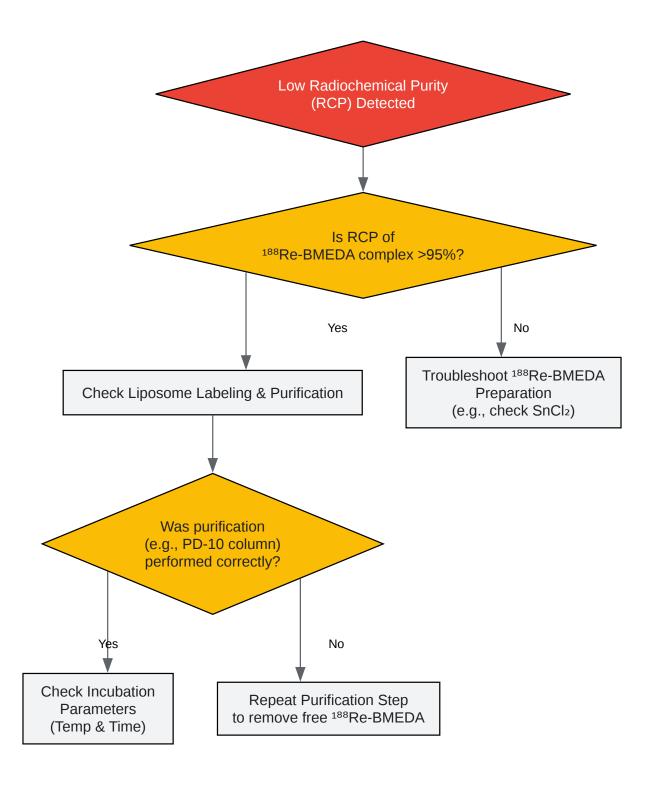
Visualizations





Click to download full resolution via product page

Caption: Workflow for the preparation of ¹⁸⁸Re-liposomes.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: 188Re-Liposome Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375026#long-term-stability-and-storage-of-188re-liposome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com